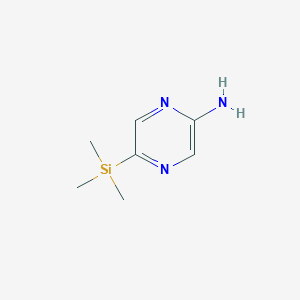

5-Trimethylsilylpyrazin-2-amine

Description

Properties

IUPAC Name |

5-trimethylsilylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3Si/c1-11(2,3)7-5-9-6(8)4-10-7/h4-5H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQXCIIHGMWKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Trimethylsilylpyrazin-2-amine typically involves the introduction of a trimethylsilyl group to a pyrazine derivative. One common method is the reaction of pyrazin-2-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Trimethylsilylpyrazin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The pyrazine ring can participate in redox reactions, leading to the formation of different oxidation states of the compound.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve the use of polar aprotic solvents and mild bases.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Chemistry: 5-Trimethylsilylpyrazin-2-amine is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can serve as a precursor for the synthesis of bioactive molecules, including potential drug candidates .

Industry: In the chemical industry, this compound is used in the development of new materials and as an intermediate in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Trimethylsilylpyrazin-2-amine is primarily related to its ability to participate in various chemical reactions. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during synthesis. Additionally, the pyrazine ring can interact with biological targets, potentially modulating their activity through binding interactions .

Comparison with Similar Compounds

5-Aminopyrazine: Similar in structure but lacks the trimethylsilyl group, leading to different reactivity and applications.

Trimethylsilyl-substituted heterocycles: Other heterocycles with trimethylsilyl groups, such as trimethylsilyl-substituted pyridines, exhibit similar chemical properties but differ in their biological activities and applications.

Uniqueness: 5-Trimethylsilylpyrazin-2-amine is unique due to the presence of both the pyrazine ring and the trimethylsilyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Biological Activity

5-Trimethylsilylpyrazin-2-amine (CAS No. 2377035-16-8) is a derivative of pyrazine characterized by the presence of a trimethylsilyl group attached to the pyrazine ring. Its molecular formula is CHNSi, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Anti-inflammatory Properties

Research indicates that pyrazine derivatives, including this compound, exhibit significant anti-inflammatory activity . This property is crucial for developing therapeutic agents aimed at treating inflammatory diseases. The mechanism underlying this activity is thought to involve modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators.

The biological activity of this compound can be attributed to several factors:

- Chemical Reactivity : The trimethylsilyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions that could lead to bioactive derivatives.

- Binding Interactions : The pyrazine ring may interact with biological targets, influencing their activity through specific binding mechanisms. This interaction can modulate enzymatic activities or receptor functions in biological systems.

Case Studies and Experimental Data

- In Vitro Studies : In laboratory settings, this compound has been tested for its ability to inhibit the production of inflammatory markers in cell cultures. Results showed a significant reduction in cytokine levels, indicating its potential as an anti-inflammatory agent.

- Animal Models : Animal studies have further validated the compound's efficacy in reducing inflammation-related symptoms. For instance, administration of the compound in rodent models demonstrated a decrease in edema and pain response associated with inflammation.

- Comparative Analysis : When compared to structurally similar compounds, such as 5-aminopyrazine, this compound exhibited greater potency in anti-inflammatory assays, highlighting its unique biological profile.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduction in cytokine levels and inflammatory response | |

| Cytotoxicity | Potential effects on cancer cell lines | |

| Enzyme Modulation | Interaction with specific enzymes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Trimethylsilylpyrazin-2-amine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen or argon). Key steps include:

- Trimethylsilyl Group Introduction : Use trimethylsilylacetylene as a starting material, coupled with a pyrazine core via Sonogashira or similar coupling reactions .

- Amination : Controlled substitution at the 2-position of pyrazine using ammonia or protected amines under catalytic conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to confirm silyl group presence (e.g., δ ~0.2 ppm for Si(CH)) and amine protons (δ 5–6 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 224.1234 for CHNSi) .

- X-ray Crystallography : For structural elucidation, though crystal growth may require recrystallization from methanol or DCM .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Profile :

- Moisture Sensitivity : The trimethylsilyl group is prone to hydrolysis; store under anhydrous conditions (e.g., sealed with molecular sieves) .

- Temperature : Stable at −20°C for long-term storage, but degrades above 40°C (evidenced by TGA/DSC data) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

- Methodology :

- Analog Synthesis : Replace the trimethylsilyl group with CF, CH, or halogens to assess steric/electronic effects .

- Bioactivity Assays : Test antimicrobial (e.g., MIC against E. coli) or anticancer (e.g., IC in MCF-7 cells) activity. Correlate with logP and polar surface area (PSA) from QSAR models .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Approaches :

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., kinases or bacterial dihydrofolate reductase). Validate with MD simulations .

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., amine group nucleophilicity) .

Q. What experimental strategies resolve contradictions in reported synthetic yields for silylated pyrazines?

- Case Study : reports chlorination via thionyl chloride (yield: 85%), while uses POCl (yield: 72%).

- Resolution : Screen both methods with controlled stoichiometry and purity of starting materials. Monitor by HPLC to identify byproducts (e.g., over-chlorination) .

Q. How does this compound interact with cellular membranes in bioavailability studies?

- Methods :

- PAMPA Assay : Measure passive permeability using artificial membranes. Compare with cLogP values (predicted ~2.1) .

- Caco-2 Cell Models : Assess active transport mechanisms and efflux ratios .

Q. What are the major degradation products of this compound under physiological conditions?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.